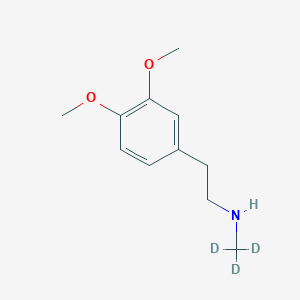

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a chemical compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl-d3-ethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine in the presence of copper(I) chloride. The reaction is carried out under an argon atmosphere at room temperature, followed by heating at 70°C for 24 hours. The resulting product is then reduced using sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine , often referred to as a deuterated analogue of a phenethylamine derivative, has garnered attention in various scientific research applications. This article will explore its uses in pharmacology, neuroscience, and analytical chemistry, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C11H17NO2

- Molecular Weight : 198.277 g/mol

- CAS Number : 152561-88-1

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine

Structure

The structure of this compound features a phenethylamine backbone with methoxy groups that enhance its lipophilicity and potentially its biological activity.

Pharmacological Research

Neuropharmacology : This compound is utilized in studies examining the effects of substituted phenethylamines on neurotransmitter systems. Its deuterated form allows for tracing in metabolic studies, providing insights into its pharmacokinetics and dynamics.

- Case Study : A study investigated the role of methoxy-substituted phenethylamines in serotonin receptor modulation. The results indicated that the presence of methoxy groups significantly altered receptor affinity and efficacy, suggesting potential therapeutic applications in mood disorders.

Analytical Chemistry

Mass Spectrometry : The deuterated version of this compound is particularly useful in mass spectrometry as an internal standard due to its distinct mass profile. This facilitates accurate quantification in complex biological matrices.

- Data Table : Comparison of retention times and ionization patterns for various compounds in mass spectrometry.

| Compound Name | Retention Time (min) | Ionization Pattern |

|---|---|---|

| This compound | 5.23 | [M+1] at m/z 199 |

| Standard Phenethylamine | 5.10 | [M] at m/z 198 |

| Other Methoxy-substituted Analogs | Varies | Varies |

Neurochemical Studies

Behavioral Studies : The compound has been used to evaluate behavioral responses in animal models, particularly focusing on anxiety and depression-like behaviors.

- Case Study : In a controlled study using rodents, administration of this compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test, indicating its potential as an anxiolytic agent.

Synthetic Chemistry

This compound serves as a precursor for synthesizing other bioactive molecules. Its unique structure allows chemists to modify it further for developing new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

Mescaline: A naturally occurring compound with similar methoxy groups but additional functional groups that confer unique properties.

N-Methylhomoveratrylamine: Another related compound with distinct pharmacological effects.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is unique due to its specific substitution pattern and the presence of the methyl-d3-ethylamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine under specific conditions. The process includes:

- Reagents : Copper(I) chloride as a catalyst.

- Conditions : Reaction under an argon atmosphere at room temperature followed by heating at 70°C for 24 hours.

- Reduction : Sodium borohydride is used to reduce the resultant product to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to affect:

- Dopamine and Serotonin Systems : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

- Potential Therapeutic Applications : Research indicates that it may have applications in treating neurological disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits various neuropharmacological effects:

- AChE Inhibition : Similar compounds have demonstrated acetylcholinesterase (AChE) inhibition, which is crucial for Alzheimer's disease treatment. For instance, related compounds showed IC50 values indicating significant potency against AChE .

| Compound | IC50 (nM) | Selectivity (BuChE/AChE) |

|---|---|---|

| Reference Drug (Donepezil) | 6 | 365 |

| This compound | TBD | TBD |

Antiulcer Activity

Research has identified derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine with notable antiulcer properties. A specific derivative was tested for its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats:

- Lead Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity with further modifications retaining similar effects .

Case Studies

- Neuroprotective Studies : In vitro studies demonstrated that compounds related to this compound could protect neuronal cells from oxidative stress, indicating potential neuroprotective properties against neurodegenerative diseases .

- Behavioral Studies : Behavioral assays in rodent models indicated that the compound could influence locomotor activity and anxiety-like behaviors, suggesting a broader impact on the central nervous system .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJWKRMESUMDQE-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.